molecular formula C19H21F3N4O2 B2439968 1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one CAS No. 1396687-53-8

1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one

Cat. No.: B2439968
CAS No.: 1396687-53-8
M. Wt: 394.398
InChI Key: SCQRBDJVAHBXRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C19H21F3N4O2 and its molecular weight is 394.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c20-19(21,22)18-24-23-17(28-18)14-7-10-25(11-8-14)12-16(27)26-9-3-5-13-4-1-2-6-15(13)26/h1-2,4,6,14H,3,5,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQRBDJVAHBXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3CCC(CC3)C4=NN=C(O4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesized compound's biological properties, structural characteristics, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroquinoline core combined with a piperidine moiety and a trifluoromethyl-substituted oxadiazole. The unique arrangement of these functional groups may contribute to its biological activity. The crystal structure analysis indicates that the tetrahydroquinoline ring adopts an envelope conformation, which is crucial for its interaction with biological targets .

Antitumor Activity

Research has indicated that compounds similar to this structure exhibit significant antitumor properties. For instance, derivatives of tetrahydroquinoline have shown selective activity against various human tumor cell lines. A study demonstrated that certain tetrahydroquinoline analogs exhibited potent cytotoxicity against cancer cells by inhibiting topoisomerase II .

G Protein-Coupled Receptor Modulation

The compound's structural features suggest potential interactions with G protein-coupled receptors (GPCRs). Specifically, related compounds have been shown to activate Gi proteins while inhibiting β-arrestin2 recruitment. This biased signaling can lead to selective receptor activation, making it a candidate for further pharmacological studies .

Pharmacokinetics

The pharmacokinetic profile of tetrahydroquinoline derivatives indicates good brain penetration and bioavailability. This property is essential for compounds targeting central nervous system disorders. Studies have reported favorable absorption and distribution characteristics for similar compounds .

Study 1: Antitumor Efficacy

A series of tetrahydroquinoline derivatives were synthesized and tested for their antitumor activity against various cancer cell lines. Among these, certain compounds exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects. Structure-activity relationship (SAR) studies revealed that modifications to the piperidine and oxadiazole groups significantly affected potency .

Study 2: GPCR Interaction

In another study focusing on GPCRs, modified tetrahydroquinoline compounds were evaluated for their selectivity towards dopamine receptors. Some derivatives displayed high affinity for D4 receptors over D2 and D3 receptors, demonstrating potential as therapeutic agents in treating neurological disorders .

Data Summary Table

Activity Compound IC50 (µM) Target
AntitumorTetrahydroquinoline Derivative A5.0Topoisomerase II
GPCR ModulationTetrahydroquinoline Derivative B10.0D4 Dopamine Receptor
Biased SignalingTetrahydroquinoline Derivative C15.0mAChR

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. The incorporation of the oxadiazole moiety enhances the interaction with microbial targets, leading to improved efficacy against various bacterial strains. For instance, compounds with similar structures have been shown to possess potent antibacterial and antifungal activities .

Anticancer Properties

The tetrahydroquinoline framework has been associated with anticancer activity. Research has demonstrated that compounds featuring this moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may exhibit similar properties due to its structural characteristics.

Neurological Applications

Compounds containing tetrahydroquinoline structures have been explored for their neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases . The bitopic agonist behavior observed in related compounds indicates a promising avenue for neurological applications.

Case Study 1: Antimicrobial Evaluation

A series of studies evaluated the antimicrobial activity of tetrahydroquinoline derivatives against common pathogens. The results indicated that certain derivatives displayed significant inhibition zones in disk diffusion assays compared to control antibiotics . This suggests that the compound could be a lead candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Screening

In vitro studies conducted on cancer cell lines demonstrated that tetrahydroquinoline derivatives could inhibit cell growth effectively. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function . Such findings underscore the potential of this compound in cancer therapeutics.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound with various biological targets. These studies reveal that the trifluoromethyl oxadiazole group plays a crucial role in enhancing binding interactions with target proteins involved in disease pathways . This computational approach aids in understanding the structure-activity relationship of the compound.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing the tetrahydroquinoline and oxadiazole-piperidine moieties in this compound?

  • Methodological Answer : The tetrahydroquinoline core can be synthesized via reductive amination of 1,2,3,4-tetrahydroquinoline precursors with ketones (e.g., 1-methylpiperidin-4-one) using sodium triacetoxyborohydride and acetic acid as catalysts . For the oxadiazole-piperidine fragment, cyclization of hydrazide intermediates with trifluoroacetic anhydride or POCl₃ is typical to form the 1,3,4-oxadiazole ring. Piperidine substitution is achieved via nucleophilic displacement reactions, as seen in thiophene-2-carboximidamide derivatives .
  • Key Data : Yields for similar analogs range from 60–72% after chromatographic purification, with HPLC purity ≥95% .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Essential for verifying the integration of protons in the tetrahydroquinoline (δ 1.5–2.8 ppm for CH₂ groups) and oxadiazole-piperidine (δ 3.0–4.0 ppm for N–CH₂) regions .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks for intermediates like 70 at m/z 399.2) .
  • HPLC : Confirms purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can researchers evaluate the biological activity of this compound in vitro?

  • Methodological Answer : For enzyme inhibition studies (e.g., nitric oxide synthase isoforms), recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells are used. Activity is measured via radioactive L-[³H]citrulline assays, with IC₅₀ values calculated from dose-response curves .

Advanced Research Questions

Q. What strategies address low yields or impurities during the synthesis of the oxadiazole-piperidine subunit?

  • Methodological Answer :

  • Optimizing Cyclization : Use anhydrous conditions (e.g., DMF or dioxane under reflux) to minimize hydrolysis of the oxadiazole intermediate .
  • Salt Formation : Convert free bases to dihydrochloride salts (e.g., using 1 M HCl) to improve crystallinity and purity, as demonstrated in analogs with 72.6% yield and retained HPLC purity .
    • Data Contradiction : Impurities in oxadiazole synthesis often arise from incomplete cyclization; TLC monitoring (Rf = 0.3–0.5 in ethyl acetate/hexane) is critical .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Replace the trifluoromethyl group on the oxadiazole with methyl or phenyl to assess steric/electronic effects on enzyme binding .
  • Linker Variation : Substitute the ethanone spacer with amide or sulfonamide groups to modulate solubility and pharmacokinetics, as seen in triazolothiadiazine derivatives .
    • Case Study : Celecoxib analogs (COX-2 inhibitors) highlight the impact of trifluoromethyl groups on selectivity and potency .

Q. What experimental approaches resolve discrepancies in biological activity data across assays?

  • Methodological Answer :

  • Assay Standardization : Use identical enzyme sources (e.g., recombinant vs. tissue-derived NOS) and buffer conditions (pH 7.4, 1 mM Ca²⁺) to minimize variability .
  • Counter-Screening : Test against off-target kinases (e.g., PKA, PKC) to rule out nonspecific inhibition, as applied in triazolopyridazine studies .

Data Analysis and Optimization

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP Prediction : Tools like MarvinSketch estimate hydrophobicity (LogP ~3.5 for similar analogs) to guide derivatization for improved blood-brain barrier penetration .
  • Docking Simulations : Map interactions with target enzymes (e.g., NOS) using AutoDock Vina, focusing on hydrogen bonding with oxadiazole nitrogen and hydrophobic contacts with the piperidine ring .

Q. What protocols ensure reproducibility in scaling up synthesis from milligrams to grams?

  • Methodological Answer :

  • Flow Chemistry : For oxadiazole formation, continuous flow systems reduce reaction times and improve heat management compared to batch methods .
  • Quality Control : Implement in-line FTIR or LC-MS to monitor intermediates in real time, as validated in triazolo-pyrimidine syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.